molecular formula C24H20ClNO4 B13470698 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

Cat. No.: B13470698
M. Wt: 421.9 g/mol
InChI Key: UJIWVGVXNAVXFP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid is a complex organic compound that features a chlorophenyl group, a fluorenylmethoxycarbonyl group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a series of reactions to introduce the necessary functional groups.

    Introduction of the Fluorenylmethoxycarbonyl Group: This step involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) protecting group.

    Coupling with Aminoacetic Acid: The final step involves coupling the protected intermediate with aminoacetic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-(methylamino)acetic acid: Lacks the fluorenylmethoxycarbonyl group.

    2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of the fluorenylmethoxycarbonyl group in 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid provides unique steric and electronic properties, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid

InChI

InChI=1S/C24H20ClNO4/c1-26(22(23(27)28)15-10-12-16(25)13-11-15)24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28)

InChI Key

UJIWVGVXNAVXFP-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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